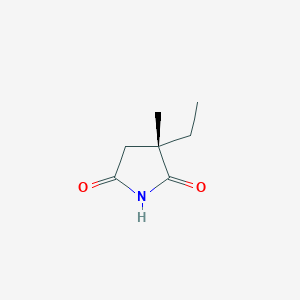
(S)-Ethosuximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.
Aplicaciones Científicas De Investigación
Anticonvulsant Use in Epilepsy
1. Childhood Absence Epilepsy
(S)-Ethosuximide is widely recognized for its effectiveness in managing childhood absence epilepsy. A randomized controlled trial involving 446 children demonstrated that this compound has a freedom-from-failure rate of 45% after 12 months of treatment, comparable to valproic acid but significantly higher than lamotrigine (21%) . This study established this compound as the optimal initial monotherapy for this condition, as it effectively controls seizures with fewer intolerable side effects compared to alternative treatments .
2. Dosing Guidelines
Recent studies have focused on refining dosing strategies for this compound to enhance its efficacy. A clinical trial involving 211 participants developed pharmacokinetic models that informed precision dosing, leading to improved seizure control among patients . The study emphasized the importance of individualized dosing based on plasma concentration data to maximize therapeutic outcomes.
Neuroprotective Properties
1. Neurogenesis and Cognitive Function
Research indicates that this compound may promote neurogenesis and cognitive recovery in models of neurodegeneration. In an animal study, this compound enhanced neural stem cell proliferation and differentiation while mitigating amyloid-beta toxicity, which is linked to Alzheimer's disease . The drug activated key signaling pathways such as PI3K·Akt and Wnt·β-catenin, crucial for neurogenic processes.
2. Potential in Neurodegenerative Disorders
This compound has shown promise in extending lifespan and reducing age-related neurodegeneration in model organisms like Caenorhabditis elegans. It was found to alleviate age-dependent toxicity in motor neurons associated with amyotrophic lateral sclerosis, suggesting its potential therapeutic role in various neurodegenerative diseases .
Analgesic Applications
1. Non-Diabetic Peripheral Neuropathic Pain
A multicenter clinical trial investigated the efficacy of this compound as an adjunct therapy for non-diabetic peripheral neuropathic pain. This double-blind study involved 220 patients and aimed to assess the analgesic effects of this compound alongside standard pain management protocols . The results could provide insights into its utility beyond epilepsy treatment.
Summary of Applications
Propiedades
Número CAS |
39122-19-5 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |
Clave InChI |
HAPOVYFOVVWLRS-ZETCQYMHSA-N |
SMILES |
CCC1(CC(=O)NC1=O)C |
SMILES isomérico |
CC[C@]1(CC(=O)NC1=O)C |
SMILES canónico |
CCC1(CC(=O)NC1=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















